Cas no 600-72-6 (15β-Hydroxy Progesterone)

15β-Hydroxy Progesterone structure
15β-Hydroxy Progesterone structure
Product Name:15β-Hydroxy Progesterone
CAS No:600-72-6
MF:C21H30O3
MW:330.461106777191
CID:509293
Update Time:2025-04-19

15β-Hydroxy Progesterone Chemical and Physical Properties

Names and Identifiers

    • Pregn-4-ene-3,20-dione,15-hydroxy-, (15b)-
    • 15β-Hydroxy Progesterone
    • (8R,9S,10R,13S,14S,15R,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
    • 15-hydroxyprogesterone
    • A-Hydroxyprogesterone
    • Inchi: 1S/C21H30O3/c1-12(22)17-11-18(24)19-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18?,19-,20+,21-/m1/s1
    • InChI Key: LEWIUXKKQXGQRR-PWTOQQMXSA-N
    • SMILES: OC1C[C@H](C(C)=O)[C@@]2(C)CC[C@@H]3[C@@]4(C)CCC(C=C4CC[C@H]3[C@@H]21)=O

Computed Properties

  • Exact Mass: 330.21900

Experimental Properties

  • PSA: 54.37000
  • LogP: 3.69430

15β-Hydroxy Progesterone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H952425-10mg
15β-Hydroxy Progesterone
600-72-6
10mg
$ 11957.00 2023-04-17
TRC
H952425-25mg
15β-Hydroxy Progesterone
600-72-6
25mg
$ 16055.00 2023-04-17
SHENG KE LU SI SHENG WU JI SHU
sc-505303-10 mg
15β-Hydroxy Progesterone,
600-72-6
10mg
¥97,773.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-505303-10mg
15β-Hydroxy Progesterone,
600-72-6
10mg
¥97773.00 2023-09-05

15β-Hydroxy Progesterone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: NADPH ,  Magnesium chloride Catalysts: Alcohol dehydrogenase ,  Cytochrome P450 ,  Adrenodoxin reductase Solvents: Isopropanol ,  Water ;  1 h, pH 8, 25 °C
Reference
Towards preparative scale steroid hydroxylation with cytochrome P450 monooxygenase CYP106A2
Zehentgruber, Daniela; et al, ChemBioChem, 2010, 11(5), 713-721

Production Method 2

Reaction Conditions
1.1 Reagents: Glucose Solvents: Acetone ,  Water ;  3 d, 25 °C
Reference
Novel metabolites of dehydroepiandrosterone and progesterone obtained in Didymosphaeria igniaria KCH 6670 culture
Janeczko, Tomasz; et al, Journal of Molecular Catalysis B: Enzymatic, 2012, 82, 24-31

Production Method 3

Reaction Conditions
1.1 Reagents: Glucose Solvents: Acetone ,  Water ;  3 d, 25 °C
Reference
Novel metabolites of dehydroepiandrosterone and progesterone obtained in Didymosphaeria igniaria KCH 6670 culture
Janeczko, Tomasz; et al, Journal of Molecular Catalysis B: Enzymatic, 2012, 82, 24-31

15β-Hydroxy Progesterone Raw materials

15β-Hydroxy Progesterone Preparation Products

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd